molecular formula C12H15ClO2 B14838205 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene

Katalognummer: B14838205
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: RYWSYTCGKAFSEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropoxy group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-3,5-dihydroxybenzene with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate . The reaction conditions often involve heating the mixture to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene involves its interaction with specific molecular targets. The chlorine atom and the alkoxy groups on the benzene ring influence its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to changes in their activity .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and its specific applications in scientific research.

Eigenschaften

Molekularformel

C12H15ClO2

Molekulargewicht

226.70 g/mol

IUPAC-Name

1-chloro-3-cyclopropyloxy-5-propan-2-yloxybenzene

InChI

InChI=1S/C12H15ClO2/c1-8(2)14-11-5-9(13)6-12(7-11)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI-Schlüssel

RYWSYTCGKAFSEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=CC(=C1)OC2CC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.